molecular formula C20H16BrN5O3 B2388289 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1326830-28-7

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2388289
CAS No.: 1326830-28-7
M. Wt: 454.284
InChI Key: JQMCCYGUEVIWTR-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H16BrN5O3 and its molecular weight is 454.284. The purity is usually 95%.
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Biological Activity

The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological effects based on diverse research findings.

Structural Characteristics

This compound features a pyrazolo[1,5-d][1,2,4]triazine core, which is known for its pharmacological significance. The presence of the bromophenyl and methoxyphenyl substituents may enhance its interactions with biological targets. The molecular formula is C20H18BrN5O2C_{20}H_{18}BrN_{5}O_{2} with a molecular weight of approximately 452.3 g/mol .

Synthesis Overview

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazolo[1,5-d][1,2,4]triazine scaffold followed by substitution reactions to introduce the bromophenyl and methoxyphenyl groups. Detailed synthetic pathways are crucial for understanding how structural modifications can influence biological activity.

Biological Activity

Research has indicated that compounds containing the pyrazolo[1,5-d][1,2,4]triazine structure exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazolo[1,5-d][1,2,4]triazine possess significant antimicrobial properties. For instance, compounds were evaluated against different bacterial strains and demonstrated effective inhibition .
  • Anticancer Properties : Some pyrazolines have shown cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) suggests that modifications to the triazine core can enhance potency .
  • Anti-inflammatory Effects : Compounds similar to this compound have been reported to exhibit anti-inflammatory properties in various in vivo models .

Case Study 1: Antimicrobial Activity

A study evaluated several pyrazolo[1,5-d][1,2,4]triazine derivatives for their antimicrobial activity. Among them, specific compounds showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of related compounds, researchers utilized MTT assays to assess cytotoxicity against HepG-2 and MCF-7 cell lines. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaNotable Biological Activity
4-Oxopyrazolo[1,5-d][1,2,4]triazine DerivativeC19H15BrN5OAntimicrobial
3-Arylpyrazolo[3,4-b]quinolin-6(5H)-oneC20H16N4OAnticancer
5-Fluoro-3-methylpyrazoleC6H6F3N3Antifungal

This table illustrates how variations in substituents and core structures can lead to differing biological activities among related compounds.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN5O3/c1-29-18-5-3-2-4-15(18)23-19(27)11-25-20(28)17-10-16(24-26(17)12-22-25)13-6-8-14(21)9-7-13/h2-10,12H,11H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMCCYGUEVIWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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